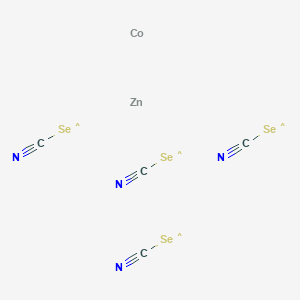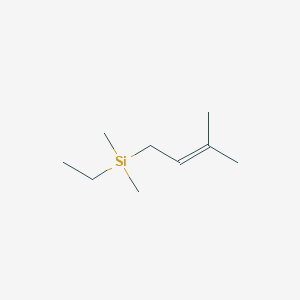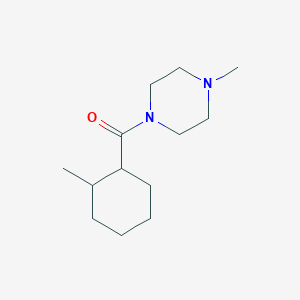
N-(Diphenylmethylidene)-P,P-diphenylphosphinic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzhydrylideneaminodiphenylphosphine oxide is a compound belonging to the class of aminophosphine oxides. These compounds are characterized by the presence of a phosphorus atom bonded to an amino group and an oxygen atom. The unique structure of benzhydrylideneaminodiphenylphosphine oxide makes it an interesting subject for research in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzhydrylideneaminodiphenylphosphine oxide typically involves the reaction of benzhydrylideneamine with diphenylphosphine oxide. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be catalyzed by various agents, including acids and bases, depending on the specific requirements of the synthesis.
Industrial Production Methods: In an industrial setting, the production of benzhydrylideneaminodiphenylphosphine oxide may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Benzhydrylideneaminodiphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may vary, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce phosphines with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
Benzhydrylideneaminodiphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of benzhydrylideneaminodiphenylphosphine oxide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Aminophosphine Oxides: These compounds share a similar structure with benzhydrylideneaminodiphenylphosphine oxide, with variations in the substituents attached to the phosphorus atom.
Phosphine Oxides: These compounds contain a phosphorus-oxygen bond but may lack the amino group present in aminophosphine oxides.
Uniqueness: Benzhydrylideneaminodiphenylphosphine oxide is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
63429-76-5 |
|---|---|
Molekularformel |
C25H20NOP |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-diphenylphosphoryl-1,1-diphenylmethanimine |
InChI |
InChI=1S/C25H20NOP/c27-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
InChI-Schlüssel |
JUUKAQAIJJMPFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide](/img/structure/B14494177.png)
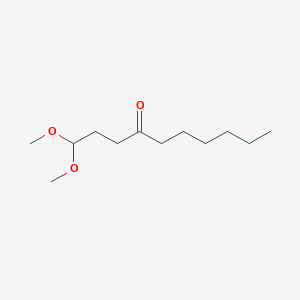

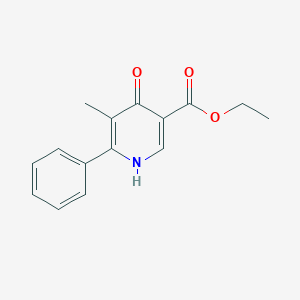
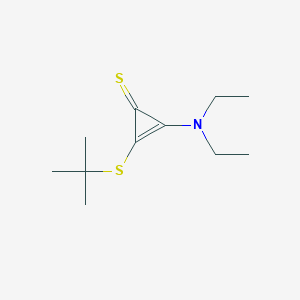




silane](/img/structure/B14494236.png)

